2-Acetylpyridine
Overview
Description
2-Acetylpyridine (2AP) is a compound that serves as a chemical intermediate in various synthetic processes, including the manufacture of pharmaceuticals and agricultural chemicals. It is also used as an analytical reagent and as a food additive for flavor enhancement. The compound has garnered interest in bioinorganic chemistry due to its potential to model metal-containing sites in metalloproteins and enzymes, contributing to the development of medicinal chemistry, radioimmunotherapy, cancer diagnosis, and tumor treatment .
Synthesis Analysis
The synthesis of 2-acetylpyridine derivatives and their metal complexes has been extensively studied. Bivalent metal complexes of 2AP with copper, nickel, cobalt, and zinc ions have been synthesized in ethanol solutions . Additionally, trinuclear Cu(II)Ln(III)Cu(II) complexes with 2,6-di(acetoacetyl)pyridine as a bridging ligand have been prepared by a one-pot reaction in methanol . The synthesis of palladium(II) complexes with 2-acetylpyridine thiosemicarbazones has also been reported, with the ligands and complexes characterized by spectroscopic techniques .
Molecular Structure Analysis
The molecular structures of 2-acetylpyridine complexes have been determined using various techniques. For instance, far-infrared analyses, magnetic moments, and diffuse reflectance spectra have been used to suggest octahedral and tetrahedral structures for metal complexes of 2AP . X-ray crystallographic studies have provided insights into the trinuclear core structure of Cu(II)Ln(III)Cu(II) complexes and the planar conformation of a copper(II) complex with a 2-acetylpyridine derivative .
Chemical Reactions Analysis
2-Acetylpyridine and its derivatives undergo various chemical reactions to form complexes with transition metals. These reactions often involve coordination of the ligand to the metal ions, resulting in changes in the biological activities of the compounds. For example, the reaction of 2-acetylpyridine thiosemicarbazones with transition metals has been shown to enhance antileukemic properties while reducing antimalarial activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-acetylpyridine complexes have been characterized by elemental analysis, spectral (IR, 1H NMR, UV-vis) and magnetic moment measurements, and thermal properties. The complexes exhibit various biological activities, including DNA and protein degradation effects, antioxidative properties, and antibacterial activities against both Gram-positive and Gram-negative bacterial strains . The crystal and molecular structure of 2-acetylpyridine-salicyloylhydrazone and its metal complexes have been studied, revealing the influence of metal coordination on weak intermolecular interactions .
Scientific Research Applications
1. Chemical Intermediate and Analytical Reagent 2-Acetylpyridine is utilized as a chemical intermediate in organic synthesis, pharmaceutical, and agricultural chemical manufacture. It also serves as an analytical reagent. Additionally, it is used as a food additive for flavor enhancement (H. Ali, 2012).
2. Antibacterial and Antifungal Applications Several studies have investigated the antibacterial and antifungal properties of 2-acetylpyridine and its metal complexes. They exhibit significant activity against a wide spectrum of bacteria and fungi, which suggests their potential in antimicrobial applications (O. E. Offiong & S. Martelli, 1992); (R. Rusnac et al., 2020).
3. Role in Bioinorganic Chemistry 2-Acetylpyridine plays a role in bioinorganic chemistry, providing synthetic models for the metal-containing sites in metalloproteins/enzymes. This contributes to the development of medicinal chemistry, radioimmunotherapy, cancer diagnosis, and tumor treatment (H. Ali, 2012).
4. Antimalarial and Antileukemic Properties Complexes formed with 2-acetylpyridine thiosemicarbazones have shown reduced antimalarial activity but enhanced antileukemic properties when coordinated with certain metals. This highlights its potential in the treatment of malaria and leukemia (J. Scovill, D. L. Klayman, & C. Franchino, 1982).
5. Role in Reaction Flavor Optimization 2-Acetylpyridine is involved in Maillard-derived reactive carbonyl species (RCS) in the thermal generation of certain flavors. Its formation from glucose and proline reactions was studied, identifying key precursors and optimizing reaction yields, which is significant in the food industry (Laurianne Paravisini & D. Peterson, 2019).
6. Corrosion Inhibition Research has shown the efficacy of 2-Acetylpyridine derivatives as inhibitors for mild steel corrosion in acid media. These studies contribute to understanding corrosion mechanisms and developing effective corrosion inhibitors (S. Kumar et al., 2011).
7. Antitrypanosomal Activity 2-Acetylpyridine thiosemicarbazones have been tested for antitrypanosomal activity, showing potential for treating infections caused by Trypanosoma rhodesiense. This highlights its role in developing treatments for trypanosomal diseases (R. Casero et al., 1980).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-pyridin-2-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-6(9)7-4-2-3-5-8-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKVQEKCUACUMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7024409 | |
Record name | 1-(2-Pyridyl)-1-ethanone | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS], Colourless to yellow liquid; Tobacco-like, popcorn, heavy-oily-fatty aroma | |
Record name | 2-Acetylpyridine | |
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Record name | 2-Acetylpyridine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1193/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
189.00 to 193.00 °C. @ 760.00 mm Hg | |
Record name | 2-Acetylpyridine | |
Source | Human Metabolome Database (HMDB) | |
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Solubility |
Soluble in ether and acids, Soluble (in ethanol) | |
Record name | 2-Acetylpyridine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1193/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.077-1.084 | |
Record name | 2-Acetylpyridine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1193/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
0.37 [mmHg] | |
Record name | 2-Acetylpyridine | |
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Product Name |
2-Acetylpyridine | |
CAS RN |
1122-62-9, 30440-88-1 | |
Record name | 2-Acetylpyridine | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=1122-62-9 | |
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Record name | 2-Acetylpyridine | |
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Record name | Acetylpyridine (mixed isomers) | |
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Record name | 2-ACETYLPYRIDINE | |
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Record name | Ethanone, 1-(2-pyridinyl)- | |
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Record name | 1-(2-Pyridyl)-1-ethanone | |
Source | EPA DSSTox | |
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Record name | Methyl 2-pyridyl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.051 | |
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Record name | 2-ACETYLPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/629O10UI3L | |
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Record name | 2-Acetylpyridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035281 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
Citations
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